Tetrabenazine

概要

説明

キサジンは、一般名であるテトラベナジンとしても知られており、ハンチントン病に関連する不随意運動(舞踏運動)の治療に主に使用される薬剤です。 それは小胞モノアミン輸送体2(VMAT2)阻害剤であり、脳内のドーパミン、セロトニン、ノルエピネフリンなどのモノアミンを枯渇させることで筋肉の動きを制御するのに役立ちます .

準備方法

合成ルートと反応条件

テトラベナジンは、複数段階の化学プロセスによって合成されます。合成には通常、次の手順が含まれます。

テトラベナジンコアの形成: コア構造は、環化や官能基変換などの反応を経て合成されます。

官能基化: 次に、コア構造は官能基化されて、必要な置換基が導入され、目的の薬理学的特性が与えられます。

精製: 最終生成物は、再結晶またはクロマトグラフィーなどの技術を使用して精製され、高純度と高効力を確保します。

工業生産方法

テトラベナジンの工業生産には、ラボの合成プロセスをスケールアップすることが含まれます。これには、大規模生産のための反応条件の最適化、一貫した品質の確保、および医薬品製造の規制基準の遵守が含まれます。重要な考慮事項は次のとおりです。

反応効率: 収率を最大化し、副生成物を最小限に抑えます。

安全性: 化学物質と反応条件の安全な取扱いを確保します。

品質管理: 最終製品がすべての仕様を満たすように、厳格な品質管理を実施します。

化学反応の分析

反応の種類

テトラベナジンは、次のものを含むいくつかの種類の化学反応を受けます。

酸化: テトラベナジンは酸化されて、さまざまな代謝産物を生成できます。

還元: 特定の条件下で還元されて、異なる生成物が得られます。

置換: テトラベナジン分子の官能基は、他の基で置換されて、その特性を変更できます。

一般的な試薬と条件

酸化剤: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元剤: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、還元反応によく使用されます。

置換試薬: ハロゲン化剤と求核剤は、置換反応に使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、テトラベナジンのさまざまな代謝産物と誘導体があり、それらは異なる薬理学的特性と用途を持つ場合があります。

科学研究への応用

化学

化学では、テトラベナジンは、その独自の構造と反応性について研究されています。研究者は、その合成、改変、および新しい化合物を開発するための足場としての可能性を探求しています。

生物学

生物学的調査では、テトラベナジンは、神経学的プロセスにおけるモノアミンの役割を研究するために使用されています。これは、モノアミン枯渇が脳機能と行動に与える影響を調べるためのツールとして役立ちます。

医学

医学的には、テトラベナジンは、ハンチントン病患者の舞踏運動の治療に使用されます。また、他の運動障害や精神疾患の治療における可能性についても調査されています。

産業

製薬業界では、テトラベナジンは、ハンチントン病の症状を管理するための貴重な薬剤です。その生産と製剤は、研究開発の重要な分野です。

科学的研究の応用

Pharmacological Mechanism

Tetrabenazine acts by selectively depleting monoamines in the central nervous system. It achieves this by reversibly binding to the vesicular monoamine transporter type 2, which inhibits the uptake of neurotransmitters such as dopamine, serotonin, and norepinephrine into presynaptic neurons. This mechanism is particularly beneficial in managing conditions characterized by excessive movement.

Clinical Applications

-

Huntington's Disease :

- Approved by the U.S. Food and Drug Administration for treating chorea associated with Huntington's disease, this compound has shown significant efficacy in reducing chorea severity.

- A double-blind study demonstrated that patients experienced a mean reduction in chorea scores after treatment, with long-term studies confirming sustained benefits over extended periods .

- Dystonia :

- Tourette Syndrome :

- Chorea from Other Causes :

Safety and Side Effects

Despite its effectiveness, this compound is associated with several adverse effects. Common side effects include:

- Sedation/Somnolence : Reported in 18% of patients.

- Depressed Mood : Occurred in 17% of cases.

- Akathisia : Noted in about 9% of patients.

- Parkinsonism : Increased scores observed in long-term studies .

Monitoring for these side effects is crucial, especially in chronic users.

Long-Term Efficacy Study

A long-term study involving 400 patients treated with this compound for hyperkinetic movement disorders showed that 89.2% of patients with tardive stereotypy experienced marked improvement, while similar positive responses were noted across various movement disorders .

Open-Label Extension Study

In an open-label extension study for Huntington's disease patients who had completed a double-blind trial, 45 out of 75 participants continued treatment for up to 80 weeks. The study found significant reductions in chorea scores alongside monitoring for adverse effects such as parkinsonism and depression .

Comprehensive Data Table

| Disorder | Percentage Improvement | Common Side Effects |

|---|---|---|

| Huntington's Disease | 82.8% | Sedation, Depression |

| Tardive Dystonia | 80.5% | Akathisia, Insomnia |

| Idiopathic Dystonia | 62.9% | Parkinsonism |

| Tourette Syndrome | Varies | Anxiety |

| Other Hyperkinetic Disorders | Varies | Restlessness |

作用機序

テトラベナジンは、小胞モノアミン輸送体2(VMAT2)を阻害することにより、その効果を発揮します。この阻害は、シナプス小胞へのモノアミンの取り込みを減らし、シナプス間隙におけるドーパミン、セロトニン、ノルエピネフリンなどの神経伝達物質のレベルを低下させます。 これらの神経伝達物質のレベルを下げることで、テトラベナジンは、ハンチントン病に関連する不随意運動やその他の症状を制御するのに役立ちます .

類似の化合物との比較

類似の化合物

デウテトラベナジン: テトラベナジンの誘導体であり、薬物動態特性が向上しています。

バルベナジン: 遅発性ジスキネジアの治療に使用される別のVMAT2阻害剤です。

独自性

テトラベナジンは、VMAT2の特異的な阻害においてユニークであり、これがハンチントン病における舞踏運動の治療に特に効果的である理由です。脳内のモノアミンを選択的に枯渇させる能力は、より広範囲または標的化されていない効果を持つ可能性のある他の化合物とは異なります。

テトラベナジンの合成、反応、用途、作用機序を理解することで、研究者と臨床医は、神経疾患の治療における役割とその将来の治療開発の可能性をよりよく理解することができます。

類似化合物との比較

Similar Compounds

Deutetrabenazine: A derivative of this compound with improved pharmacokinetic properties.

Valbenazine: Another VMAT2 inhibitor used to treat tardive dyskinesia.

Uniqueness

This compound is unique in its specific inhibition of VMAT2, which makes it particularly effective for treating chorea in Huntington’s disease. Its ability to deplete monoamines selectively in the brain distinguishes it from other compounds that may have broader or less targeted effects.

By understanding the synthesis, reactions, applications, and mechanism of action of this compound, researchers and clinicians can better appreciate its role in treating neurological disorders and its potential for future therapeutic developments.

生物活性

Tetrabenazine is a reversible inhibitor of the vesicular monoamine transporter type 2 (VMAT2), primarily used in the treatment of hyperkinetic movement disorders, including chorea associated with Huntington's disease. Its biological activity is characterized by its effects on neurotransmitter depletion and modulation of dopaminergic pathways.

This compound selectively inhibits VMAT2, leading to a decrease in the storage and release of monoamines such as dopamine, serotonin, and norepinephrine. The compound exhibits a 10-fold selectivity for VMAT2 over VMAT1 , with IC50 values of 0.3 μM and 3.4 μM, respectively . This inhibition results in reduced dopamine availability, which is crucial for fine motor control, thereby alleviating symptoms of hyperkinetic disorders.

Pharmacological Profile

- Dopamine Depletion : this compound reduces dopamine levels significantly in the brain. In animal studies, it has been shown to decrease dopamine by approximately 40% , serotonin by 44% , and norepinephrine by 41% .

- Dopamine D2 Receptor Interaction : Although this compound has a weak binding affinity at the D2 receptor (Ki = 2100 nM), it can act as a dopamine receptor antagonist under certain conditions .

- Behavioral Effects : In animal models, this compound has been reported to increase cFos expression in areas like the thalamus and hippocampus, indicating changes in neuronal activity associated with its use .

Case Studies and Trials

-

Huntington's Disease :

- In a double-blind study, this compound demonstrated a significant reduction in chorea severity, with an average reduction of 23.5% on the Unified Huntington Disease Rating Scale (UHDRS) compared to placebo .

- A long-term open-label study involving 165 patients showed that 79% of those with moderate chorea and 86% with severe chorea achieved marked or very good responses to treatment .

- Hyperkinetic Movement Disorders :

Side Effects

Common side effects associated with this compound include:

- Daytime drowsiness

- Insomnia

- Restlessness

- Parkinsonian features

- Mild postural hypotension

These effects are generally manageable and may resolve with dosage adjustments or continued administration .

Summary of Findings

| Parameter | Value/Effect |

|---|---|

| VMAT2 Selectivity | 10-fold over VMAT1 |

| IC50 for VMAT2 | 0.3 μM |

| Dopamine Reduction | ~40% |

| UHDRS Chorea Reduction | 23.5% average reduction |

| Patient Response (Moderate HD) | 79% marked or very good response |

| Common Side Effects | Drowsiness, insomnia, restlessness |

特性

IUPAC Name |

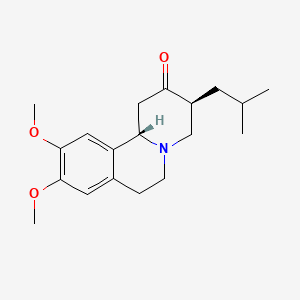

(3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16H,5-7,10-11H2,1-4H3/t14-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKJIEFSOBYUXJB-HOCLYGCPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2CC1=O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0042614 | |

| Record name | Tetrabenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58-46-8, 1026016-84-1 | |

| Record name | (±)-Tetrabenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S,11bS)-1,3,4,6,7,11b-Hexahydro-9,10-dimethoxy-3-(2-methylpropyl)-2H-benzo[a]quinolizin-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1026016-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabenazine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabenazine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1026016841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0042614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRABENAZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A3NP33E5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TETRABENAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9O08YRN8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of tetrabenazine?

A1: this compound exerts its therapeutic effect by reversibly binding to vesicular monoamine transporter type 2 (VMAT-2) [, , , , , , , , , ]. This binding inhibits the uptake of monoamines – including dopamine, serotonin, norepinephrine, and histamine – into presynaptic vesicles, leading to their depletion in the synaptic cleft [, , , , , , , , , ].

Q2: Does this compound interact directly with dopamine receptors?

A2: While its primary mechanism involves VMAT-2 inhibition, research suggests that this compound may also possess dopamine receptor antagonist properties, directly blocking the inhibitory effect of dopamine on prolactin secretion [, ]. This dual action distinguishes it from other VMAT-2 inhibitors and may contribute to its overall therapeutic profile.

Q3: Are there regional differences in how this compound affects monoamine depletion in the brain?

A3: Research indicates that regional differences in central monoamine depletion induced by this compound are not due to regional differences in the inhibition of vesicular monoamine uptake []. This suggests other factors, such as differences in monoamine turnover rates or receptor densities, contribute to the regional variations in this compound's effects.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H27NO3, and its molecular weight is 317.42 g/mol.

Q5: How stable is this compound in acidic conditions?

A5: Studies have shown that this compound can be susceptible to degradation in acidic environments []. This instability can lead to the formation of impurities, highlighting the importance of carefully considering formulation strategies and storage conditions.

Q6: How does deuteration impact the stability and pharmacokinetics of this compound?

A6: Deuthis compound, a deuterated form of this compound, exhibits a longer half-life and reduced plasma fluctuations compared to this compound [, , ]. This improved pharmacokinetic profile allows for less frequent dosing and potentially better tolerability.

Q7: What is the primary metabolic pathway of this compound?

A7: this compound undergoes extensive hepatic metabolism, primarily by the cytochrome P450 2D6 (CYP2D6) enzyme []. It is metabolized into several active metabolites, including alpha-dihydrothis compound and beta-dihydrothis compound, which contribute to its therapeutic effect [, ].

Q8: How does the pharmacokinetic profile of deuthis compound differ from this compound?

A8: Deuthis compound's deuterium substitutions slow its metabolic clearance, resulting in a longer half-life (approximately 8.6 hours) compared to this compound (approximately 4.8 hours) [, ]. This allows for less frequent dosing and may contribute to improved tolerability.

Q9: What are the implications of CYP2D6 genotype on this compound metabolism and potential toxicity?

A9: Research suggests that CYP2D6 genotype polymorphisms can significantly influence this compound metabolism and its potential for hepatotoxicity []. This highlights the need for personalized dosing approaches based on individual genetic variations to optimize efficacy and minimize adverse effects.

Q10: What clinical conditions have been studied in relation to this compound treatment?

A10: this compound has been investigated for its therapeutic potential in various hyperkinetic movement disorders, including: * Chorea associated with Huntington’s disease [, , , , , , , ] * Tardive dyskinesia [, , , , , , ] * Tics associated with Tourette syndrome [, , ] * Dystonia [, , ] * Myoclonus [] * Post-stroke choreoathetosis []

Q11: What analytical methods have been used to quantify this compound and its metabolites in biological samples?

A11: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed as a sensitive and specific method for quantifying this compound and its active metabolites in human plasma []. This technique enables researchers to study the pharmacokinetic profile of the drug and its metabolites in clinical settings.

Q12: Are there alternative treatments for conditions where this compound is used, and how do they compare?

A12: Yes, several alternative treatments exist for conditions like chorea and tardive dyskinesia, including other VMAT-2 inhibitors like deuthis compound and valbenazine, as well as antipsychotic medications [, , , , ]. The choice of treatment depends on various factors, such as the specific condition, individual patient characteristics, potential side effects, and treatment goals.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。